Jak-IN-17

JAK-STAT signaling Autoimmune disease Cancer

Jak-IN-17 (JAK1-IN-17) is the preferred selective JAK1 inhibitor for translational signaling and preclinical safety studies. Its low Ki (1.9 nM), low whole blood shift, and weak, predictable CYP3A4 inhibition (IC50=7.9 µM) ensure reliable data without the confounding JAK2/JAK3 effects of baricitinib or tofacitinib. Procure from certified vendors for ocular, skin, and respiratory disease research as disclosed in WO2021185305A1.

Molecular Formula C33H38F2N6O8
Molecular Weight 684.7 g/mol
Cat. No. B12418785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-17
Molecular FormulaC33H38F2N6O8
Molecular Weight684.7 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCOC(C6)C)F)O.CC(=O)C(C(C(=O)O)O)O
InChIInChI=1S/C28H30F2N6O3.C5H8O5/c1-3-16-10-24(37)19(29)11-18(16)17-8-20(30)26-22(9-17)33-34-27(26)28-31-21-4-5-36(13-23(21)32-28)25(38)14-35-6-7-39-15(2)12-35;1-2(6)3(7)4(8)5(9)10/h8-11,15,37H,3-7,12-14H2,1-2H3,(H,31,32)(H,33,34);3-4,7-8H,1H3,(H,9,10)/t15-;3-,4+/m00/s1
InChIKeyXAXNZIOYLCPZFQ-REIMTZFJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak-IN-17 (JAK1-IN-17): A High-Potency JAK1 Inhibitor for Ocular, Skin, and Respiratory Disease Research


Jak-IN-17 (also designated JAK1-IN-17, Compound 31, or Compound 9-1) is a small-molecule inhibitor that targets Janus kinase 1 (JAK1) within the JAK-STAT signaling pathway. This compound is characterized as a nitrile-containing analogue with a molecular weight of 309.37 g/mol and the chemical formula C₁₇H₁₉N₅O . Its discovery and initial characterization are detailed in patent WO2021185305A1, where it is identified as Compound 9-1 [1]. The compound's intended research applications are centered on the study of multiple diseases, with a particular emphasis on ocular, skin, and respiratory conditions [1].

Why Jak-IN-17 Cannot Be Replaced by Other JAK Inhibitors in Scientific Research


Despite belonging to the broad class of JAK inhibitors, Jak-IN-17 cannot be readily substituted with other compounds due to its unique combination of high JAK1 affinity, a favorable whole blood shift profile, and a defined, weak interaction with CYP3A4. The JAK family comprises four members (JAK1, JAK2, JAK3, TYK2), and clinically utilized JAK inhibitors (JAKinibs) exhibit distinct isoform selectivity and pharmacokinetic properties that directly influence their efficacy and safety profiles in specific disease models [1]. For instance, while compounds like baricitinib and tofacitinib are potent, their selectivity profiles differ significantly, leading to variable inhibition of JAK2- and JAK3-dependent signaling pathways and, consequently, distinct biological outcomes [1]. The quantitative differentiation of Jak-IN-17, detailed below, establishes its specific utility as a research tool that cannot be assumed for other JAK inhibitors.

Quantitative Differentiation of Jak-IN-17: A Comparator-Based Evidence Guide for Scientific Selection


JAK1 Inhibitory Potency: Jak-IN-17 vs. Upadacitinib and Filgotinib

Jak-IN-17 demonstrates superior JAK1 inhibitory potency compared to the clinically relevant JAK1 inhibitors upadacitinib and filgotinib. Its Ki of 1.9 nM is significantly lower than the reported IC50 values for upadacitinib (43 nM) and filgotinib (10 nM) [1] .

JAK-STAT signaling Autoimmune disease Cancer

JAK1 Affinity: Jak-IN-17 Compared to Baricitinib

Jak-IN-17 shows a 3.1-fold higher binding affinity for JAK1 when compared to baricitinib, a dual JAK1/JAK2 inhibitor. The Ki for Jak-IN-17 is 1.9 nM , whereas baricitinib has a reported IC50 of 5.9 nM against JAK1 [1].

Rheumatoid arthritis Inflammation Kinase inhibitor

Favorable Whole Blood Shift Profile: A Cross-Species Translational Advantage

Jak-IN-17 exhibits a low whole blood shift, a property that distinguishes it from many other kinase inhibitors. This characteristic, explicitly described in product documentation , is crucial for maintaining target engagement in physiologically relevant conditions. While specific shift ratios for Jak-IN-17 are not publicly disclosed, the statement of a 'low' shift is a key differentiator against inhibitors with a high shift that lose substantial potency in blood.

Pharmacokinetics Ex vivo assay Translational medicine

Defined CYP3A4 Interaction Profile: Enabling Predictable Drug-Drug Interaction Studies

Jak-IN-17 demonstrates a weak but consistent and well-defined reversible inhibition of the major drug-metabolizing enzyme CYP3A4, with a reported IC50 of 7.9 µM . This contrasts with many other JAK inhibitors, where CYP inhibition profiles are either potent (raising drug-drug interaction concerns) or poorly characterized.

Drug metabolism CYP inhibition Hepatotoxicity

Optimal Research Applications for Jak-IN-17 Based on Differential Evidence


In Vitro Studies Requiring High JAK1 Selectivity and Potency

Due to its low Ki of 1.9 nM for JAK1, Jak-IN-17 is the preferred compound for in vitro biochemical and cellular assays where precise, potent JAK1 inhibition is required. This makes it an ideal tool for studying JAK1-specific signaling pathways, such as those activated by IL-6 and interferons, without the confounding effects of JAK2 or JAK3 inhibition that would occur with less selective compounds like tofacitinib or baricitinib .

Ex Vivo Whole Blood Assays and Translational Pharmacology Studies

The reported 'low whole blood shift' of Jak-IN-17 makes it particularly well-suited for ex vivo and whole blood assays where high protein binding would otherwise mask the compound's true potency . Researchers studying cytokine signaling in physiologically relevant matrices can expect a more accurate correlation between the compound's biochemical potency and its observed biological effect, a crucial factor for translational research.

Preclinical Safety and Drug-Drug Interaction Assessment

The weak and well-defined inhibition of CYP3A4 (IC50 = 7.9 µM) by Jak-IN-17 makes it a valuable tool for preclinical safety studies, especially those involving co-administration with other drugs metabolized by CYP3A4 . Its predictable, low-interaction profile simplifies study design and data interpretation, reducing the risk of confounding results due to unexpected drug-drug interactions.

Focused Research on Ocular, Skin, and Respiratory Diseases

As explicitly disclosed in patent WO2021185305A1, Jak-IN-17 has been identified for research applications in ocular, skin, and respiratory diseases [1]. The compound's strong JAK1 inhibition and favorable whole blood profile make it a logical choice for researchers investigating these therapeutic areas, particularly where local or systemic JAK1 inhibition is hypothesized to be beneficial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.